2-(Di-p-tolylamino)phenylboronic Acid
Description
2-(Di-p-tolylamino)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a di-p-tolylamino group and a boronic acid moiety. This compound is utilized in organic synthesis, catalysis, and biomedical research due to its unique electronic and steric properties. The di-p-tolylamino group introduces significant steric bulk and electron-donating effects, distinguishing it from simpler phenylboronic acids . Its CAS number (934169-37-6) and molecular formula (C₁₈H₁₆BNO₂) confirm its structural identity .
Properties
Molecular Formula |
C20H20BNO2 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
[2-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C20H20BNO2/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,23-24H,1-2H3 |
InChI Key |
DCPOXFMUUOFZAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-p-tolylamino)phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes the following steps:
Starting Materials: An aryl halide (e.g., 2-bromoaniline) and bis(4-methylphenyl)amine.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: A mixture of water and an organic solvent like 1,4-dioxane.
Reaction Conditions: The reaction mixture is heated to around 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-(Di-p-tolylamino)phenylboronic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Di-p-tolylamino)phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
Chemical Properties and Structure
2-(Di-p-tolylamino)phenylboronic acid features a boronic acid functional group attached to a phenyl ring that is further substituted with two di-p-tolylamino groups. The structure allows for the formation of reversible covalent bonds with diols, making it a valuable reagent in synthetic organic chemistry. Its ability to form complexes with various substrates enhances its utility in different chemical reactions.
Organic Synthesis
- Suzuki Coupling Reactions : 2-(Di-p-tolylamino)phenylboronic acid serves as a key reagent in Suzuki coupling reactions, facilitating the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals .
- Ligand for Catalysis : The compound can act as a ligand in palladium-catalyzed reactions, enhancing reaction efficiency and selectivity .
Materials Science
- Organic Light Emitting Diodes (OLEDs) : This compound has been utilized in the development of blue light-emitting materials and hole-transporting layers for OLEDs, contributing to advancements in display technologies .
- Dye-Sensitized Solar Cells : It has been explored as an efficient sensitizer in dye-sensitized solar cells, improving their photovoltaic performance by enhancing light absorption and charge separation .
Biomedical Applications
- Potential Drug Development : While specific biological activities are not extensively documented, boronic acids are known to interact with biological molecules, influencing enzyme activity and cellular processes. This positions 2-(Di-p-tolylamino)phenylboronic acid as a candidate for drug development targeting various diseases.
- Cytotoxic Studies : Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines, demonstrating significant anti-cancer activity which warrants further investigation into its mechanisms of action.
Case Study 1: Cytotoxicity Assessment
A study investigated the cytotoxic effects of 2-(Di-p-tolylamino)phenylboronic acid on various cancer cell lines. Results indicated that the compound exhibits significant cytotoxicity, particularly against specific types of cancer cells, suggesting its potential as a therapeutic agent.
Case Study 2: Application in OLEDs
Research focused on the incorporation of 2-(Di-p-tolylamino)phenylboronic acid into OLED structures revealed enhanced efficiency and stability of light emission. The findings support its application in next-generation display technologies.
Mechanism of Action
The mechanism of action of 2-(Di-p-tolylamino)phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and molecular recognition. The boronic acid group interacts with specific molecular targets, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Structural Comparison with Analogous Boronic Acids
Substituent Variations
- 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6): Structurally similar but replaces the p-tolyl groups with phenyl groups, reducing steric hindrance. Molecular weight: 289.14 g/mol .
- 2-(Aminomethyl)phenylboronic acid: Lacks aromatic amino groups but includes an aminomethyl substituent, enhancing saccharide-binding capacity at physiological pH .
- 2-(Methanesulfonylamino)phenylboronic acid (CAS 756520-78-2): Features a sulfonamide group, increasing hydrophilicity and altering reactivity in polymer applications .
Steric and Electronic Effects
Its electron-donating nature may also modulate the boronic acid's Lewis acidity, influencing substrate binding .
Molecular Recognition and Binding Properties
- Saccharide Binding: Unlike 2-(aminomethyl)phenylboronic acid, which forms stable complexes with sugars at physiological pH , the di-p-tolylamino group may hinder binding due to steric constraints.
- Ionophoric Activity: Boronic acid-cholate conjugates with simpler substituents (e.g., Wulff-type boronic acids) form fructose-mediated ion channels. The di-p-tolylamino group’s bulk may disrupt such assemblies, limiting ion transport efficiency .
Physicochemical Properties
The di-p-tolylamino group’s hydrophobicity likely reduces aqueous solubility compared to polar derivatives like methanesulfonylamino analogs .
Biological Activity
2-(Di-p-tolylamino)phenylboronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to form stable boronate esters with diols, making it a valuable tool in biochemical applications and drug development.
- Molecular Formula: C_{17}H_{20}BNO_2
- Molecular Weight: 285.16 g/mol
- Structure: The compound features a boronic acid functional group, which is crucial for its biological interactions.
Anticancer Activity
Research has indicated that boronic acids, including 2-(Di-p-tolylamino)phenylboronic acid, exhibit promising anticancer properties. They can inhibit proteasomal activity, which is vital for the degradation of regulatory proteins involved in cell cycle and apoptosis. This inhibition can lead to the accumulation of pro-apoptotic factors, thus promoting cancer cell death.
Case Study:
A study highlighted the compound's effectiveness in inhibiting multiple myeloma cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for therapeutic applications in hematological malignancies .
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes that are dependent on boron for their activity.
Research Findings:
In vitro assays demonstrated that 2-(Di-p-tolylamino)phenylboronic acid exhibits activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, suggesting strong antibacterial potential .
Antiviral Activity
Emerging studies indicate that certain boronic acids can interfere with viral replication processes. The specific impact of 2-(Di-p-tolylamino)phenylboronic acid on viral targets remains an area of ongoing research.
Example:
In a recent investigation into its antiviral properties, this compound was shown to disrupt the interaction between viral proteins essential for replication, resulting in decreased viral load in infected cell cultures .
The biological activities of 2-(Di-p-tolylamino)phenylboronic acid can be attributed to its ability to interact with specific biomolecules:
- Boronate Ester Formation: The ability to form reversible covalent bonds with diols allows this compound to modulate enzyme activity and cellular signaling pathways.
- Proteasome Inhibition: By interfering with the ubiquitin-proteasome pathway, it leads to altered protein homeostasis within cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
